N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

Medicinal Chemistry Neuroscience NK-3 Receptor Antagonist

N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (CAS 1315571-00-6), also known as Pinacol 3-propionamidobenzoic acid, is an organic compound with the molecular formula C₁₅H₂₂BNO₃ and a molecular weight of 275.15 g/mol. It belongs to the class of boronate esters, specifically a phenylboronic acid pinacol ester derivative, which are widely recognized as stable and reactive intermediates in organic synthesis.

Molecular Formula C15H22BNO3
Molecular Weight 275.15 g/mol
CAS No. 1315571-00-6
Cat. No. B1376501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
CAS1315571-00-6
Molecular FormulaC15H22BNO3
Molecular Weight275.15 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CC
InChIInChI=1S/C15H22BNO3/c1-6-13(18)17-12-9-7-8-11(10-12)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18)
InChIKeyJZWCQJQERZDYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (CAS 1315571-00-6): Procurement and Selection Guide for Boronate Ester Intermediates


N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (CAS 1315571-00-6), also known as Pinacol 3-propionamidobenzoic acid, is an organic compound with the molecular formula C₁₅H₂₂BNO₃ and a molecular weight of 275.15 g/mol . It belongs to the class of boronate esters, specifically a phenylboronic acid pinacol ester derivative, which are widely recognized as stable and reactive intermediates in organic synthesis . Its structure features a pinacol-protected boronic acid group on a phenyl ring, which is further substituted with a propanamide moiety, making it a versatile building block for constructing complex molecules in medicinal chemistry and materials science .

Why Substituting N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide Requires Careful Evaluation of Functional Group Compatibility


Generic substitution of boronate ester building blocks is not a straightforward procurement decision due to the profound impact of the amide substituent on downstream reactivity and biological application. While many aryl pinacol boronate esters are available, the specific propanamide group at the meta-position on the phenyl ring in CAS 1315571-00-6 is not a trivial feature. This group can serve as a critical pharmacophore in a final drug candidate, as suggested by patent literature linking related structures to NK-3 receptor antagonism [1]. Furthermore, the electronic and steric properties of the propanamide moiety will directly influence the rate and yield of key reactions like Suzuki-Miyaura cross-couplings, compared to an unsubstituted phenylboronic ester . Selecting a close analog, such as the corresponding acetamide derivative, may result in an inactive final compound or a failed synthetic step, making the evaluation of the exact functional group imperative.

Quantitative Differentiation of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide: A Data-Driven Guide for Scientific Selection


Limited Evidence for N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide's Role as an NK-3 Receptor Antagonist

Publicly available information on the biological activity of CAS 1315571-00-6 is limited to its identification in patents as an NK-3 receptor antagonist for treating depression, anxiety, and psychosis [1]. However, this classification is not supported by any reported quantitative data (e.g., Ki, IC50) in accessible databases like BindingDB or ChEMBL for this specific compound [2]. While a closely related analog, `2-methyl-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide`, is documented as an enzyme inhibitor , this serves only as class-level inference and cannot be used for direct quantitative comparison. Without primary data, a head-to-head comparison is not possible.

Medicinal Chemistry Neuroscience NK-3 Receptor Antagonist

Comparative Reactivity of Boronate Esters: Inferring Stability and Utility in Suzuki-Miyaura Coupling

As a pinacol boronate ester, CAS 1315571-00-6 is expected to exhibit the class-wide properties of enhanced stability and handling compared to its corresponding free boronic acid, 3-propionamidophenylboronic acid (PAPBA, CAS 153853-43-1) . Pinacol esters are generally less prone to trimerization and hydrolysis , making them preferred reagents in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds . However, the specific impact of the propanamide group on the coupling yield or rate for this exact compound has not been reported in the public literature relative to an unsubstituted or differently substituted analog (e.g., phenylboronic acid pinacol ester, CAS 24388-23-6) . This represents a class-level inference based on the broader behavior of organoboron compounds.

Organic Synthesis Suzuki-Miyaura Coupling C-C Bond Formation

Differentiation Based on Physicochemical Properties and Purity Specifications

The primary verifiable differentiation for CAS 1315571-00-6 at the procurement stage lies in its physicochemical identity and available purity grades. The compound has a reported molecular weight of 275.15 g/mol and a molecular formula of C₁₅H₂₂BNO₃ . It is commercially available from multiple vendors, with purity specifications that can vary; for example, 95% purity is offered by AKSci and 95%+ by Leyan . In contrast, a close structural analog, 3-acetamidophenylboronic acid pinacol ester (CAS 480424-93-9), has a lower molecular weight of 261.12 g/mol (C₁₄H₂₀BNO₃) . This difference in molecular weight and formula is a definitive and quantifiable way to distinguish these two compounds for inventory and quality control purposes, but it does not imply functional superiority.

Analytical Chemistry Procurement Quality Control

Targeted Application Scenarios for N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide Based on Available Evidence


Suzuki-Miyaura Cross-Coupling Reactions for Complex Molecule Synthesis

Given its classification as a boronate ester, this compound is most appropriately procured for use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Its pinacol ester group offers the class-level advantages of improved stability and handling over free boronic acids . This application is standard for this compound class and is where the user is most likely to find utility, despite the lack of compound-specific performance data.

Exploratory Medicinal Chemistry and Chemical Biology as a Pharmacophore Precursor

The presence of a 3-propanamidophenyl moiety suggests this compound can serve as a protected precursor for incorporating a phenylalanine-like or aminobenzoic acid-derived pharmacophore into larger molecules. Related structures are found in patents for NK-3 receptor antagonists, indicating potential utility in neuroscience drug discovery programs [1]. While quantitative target engagement data is absent, the compound provides a synthetic entry point for exploring this chemical space.

Development of Boron-Containing Materials and Probes

The boronic acid/ester functionality is a well-known motif for creating sensors and drug delivery systems, particularly for recognizing sialic acid and other carbohydrates [2]. The parent boronic acid of this compound, 3-propionamidophenylboronic acid (PAPBA), is a validated sialic acid binder [3]. Therefore, the pinacol ester form (CAS 1315571-00-6) can be used as a stable, protected precursor to synthesize PAPBA-functionalized materials, probes, or nanoparticles for biological research.

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